Physicochemical Differentiation from N‑Phenyl and N‑Methylphenyl Chloroacetyl‑Oxopiperazine Analogs
N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide possesses a quantitatively distinct physicochemical profile compared to the closest unsubstituted or methyl‑substituted phenyl analogs. The acetylamino motif introduces additional hydrogen‑bond donors and acceptors, significantly modulating the compound’s lipophilicity and polarity . Specifically, the predicted logP of −0.53 for the target compound represents a reduction of approximately 1.5–2.0 logP units compared to the N‑phenyl analog (2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N‑phenylacetamide, CAS 1379811-27-4, predicted logP ~1.5) and a similar reduction relative to the N‑(4‑methylphenyl) analog . The polar surface area (PSA) of 87.3 Ų for the target compound is markedly higher than that of the N‑phenyl analog (~66 Ų) .
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP: −0.53; PSA: 87.3 Ų; H‑bond donors: 3; H‑bond acceptors: 8 |
| Comparator Or Baseline | 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N‑phenylacetamide (CAS 1379811-27-4): predicted logP ~1.5; predicted PSA ~66 Ų; H‑bond donors: 1; H‑bond acceptors: 4 |
| Quantified Difference | Δ logP ≈ −2.0 log units (more hydrophilic); Δ PSA ≈ +21 Ų (greater polarity); Δ H‑bond donors = +2; Δ H‑bond acceptors = +4 |
| Conditions | LogP and PSA predictions were derived from ChemDiv (ACD/Labs‑based) and ChemSpider (ACD/Labs or EPISuite‑based) computational models. Values are for the neutral species at pH 7.4. The target compound is racemic . |
Why This Matters
This magnitude of logP and PSA divergence is likely to translate into substantially different aqueous solubility, membrane permeability, and non‑specific binding characteristics, directly impacting assay‑dependent outcomes and compound prioritization during screening triage.
